molecular formula C17H15ClN2S B2928791 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol CAS No. 302938-49-4

4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2928791
CAS No.: 302938-49-4
M. Wt: 314.83
InChI Key: YUOIDGIOCWNPPT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a thiol group at position 2, a 4-chlorophenyl substituent at position 4, and a 2,5-dimethylphenyl group at position 1 of the imidazole ring. This compound is part of a broader class of imidazole-based molecules studied for their diverse applications, including enzyme inhibition, chemiluminescence, and material science . Its structural features, such as electron-withdrawing (chloro) and electron-donating (methyl) groups, influence its physicochemical and biological properties.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(2,5-dimethylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-11-3-4-12(2)16(9-11)20-10-15(19-17(20)21)13-5-7-14(18)8-6-13/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOIDGIOCWNPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(NC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (CAS No. 302938-49-4) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in various medical fields.

  • Molecular Formula : C17H15ClN2S
  • Molecular Weight : 314.83 g/mol
  • Structural Features : The compound features a thiol group which is significant for its biological interactions.

Biological Activity Overview

The biological activity of 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol has been investigated in various studies, revealing its potential as an anticancer agent and its role in inhibiting certain enzymatic activities.

Anticancer Activity

Recent research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A-431 (Skin Cancer)< 10Induction of apoptosis and cell cycle arrest
U251 (Glioblastoma)< 15Inhibition of Bcl-2 expression
HT29 (Colon Cancer)< 20Disruption of mitochondrial function

The presence of the chlorophenyl and dimethylphenyl groups appears to enhance the cytotoxic effects, likely due to increased lipophilicity and interaction with cellular membranes.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in tumor progression:

  • HIV-1 Integrase Inhibition : In studies assessing the interaction with HIV-1 integrase, the compound showed significant inhibition rates exceeding 50%, suggesting potential use in antiviral therapies .

Case Studies and Research Findings

Several case studies have highlighted the compound's efficacy:

  • Study on Antitumor Activity :
    • Researchers found that treatment with 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The study concluded that the compound's mechanism involves apoptosis induction through mitochondrial pathways .
  • Inhibition of Protein Interactions :
    • A study focused on the inhibition of LEDGF/p75-IN interactions reported that compounds similar to 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol exhibited high inhibitory activity, suggesting potential applications in HIV treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 4-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol 4-ClPh, 1-(2,5-Me₂Ph) C₁₇H₁₅ClN₂S 314.83 Enzyme inhibition (e.g., IMPDH)
5-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol 5-ClPh, 1-(2,6-Me₂Ph) C₁₇H₁₅ClN₂S 314.83 Commercial availability (Santa Cruz)
5-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol 5-ClPh, 1-(3,5-Me₂Ph) C₁₇H₁₅ClN₂S 314.83 Structural isomerism effects
5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol 5-ClPh, 1-Me C₁₀H₉ClN₂S 224.71 Simpler structure; lower lipophilicity
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 1-ClPh, 5-MePh C₁₆H₁₃ClN₂S 300.81 Substitution pattern impacts electronic properties
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(CH₂Cl)Ph, 1,2-Me, 5-NO₂ C₁₂H₁₂ClN₃O₂ 281.70 Nitro group enhances reactivity

Key Observations:

Regiochemistry Effects: The position of methyl groups on the phenyl ring (e.g., 2,5- vs. The 2,6-dimethylphenyl analog () may exhibit reduced planarity compared to the target compound, influencing solubility and crystallinity.

Substituent Electronic Effects :

  • Chlorine (electron-withdrawing) and methyl (electron-donating) groups modulate the imidazole ring’s electron density, impacting reactivity and interactions with biological targets .
  • Nitro-substituted analogs (e.g., ) show enhanced electrophilicity, useful in synthetic intermediates or explosives research.

Biological Activity: Imidazole-2-thiol derivatives are explored as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), a target for antiviral and anticancer therapies . Bromine-substituted analogs (e.g., 4-(4-bromophenyl)-1H-imidazole-2-thiol ) may exhibit stronger inhibition due to increased halogen bonding.

Physicochemical Properties :

  • The target compound’s molecular weight (~314 g/mol) and logP value (estimated >3) suggest moderate lipophilicity, favorable for membrane permeability .
  • Thiol-containing analogs (e.g., ) may form disulfide bonds under oxidative conditions, affecting stability.

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